1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
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Overview
Description
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties. This compound is particularly interesting due to the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules .
Mechanism of Action
Target of Action
The compound belongs to the class of imidazoles, which are often used in medicinal chemistry. Imidazoles can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The specific mode of action would depend on the target. For example, some imidazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
Imidazoles can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis of certain biomolecules or disrupt signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These steps are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Scientific Research Applications
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Another compound with a trifluoromethyl group, used in regulating central inflammation.
Uniqueness
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the trifluoromethyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJRZOZKLTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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